molecular formula C17H11N3O3S B2396697 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide CAS No. 941913-68-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide

Cat. No. B2396697
CAS RN: 941913-68-4
M. Wt: 337.35
InChI Key: HUWLIWLLWZJKMK-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in M. tuberculosis, given the role of DprE1 in this process . The downstream effects of this disruption include compromised cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

Benzothiazole derivatives are generally synthesized to optimize theirAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the compound’s action is the inhibition of the target enzyme, leading to disruption of essential biochemical pathways in the bacterium. This disruption compromises the integrity of the bacterial cell wall, leading to the death of M. tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .

Advantages and Limitations for Lab Experiments

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide has several advantages for laboratory experiments, including its synthetic availability, low toxicity, and diverse biological activities. This compound can be easily synthesized using a multi-step procedure that is readily scalable for larger-scale production. In addition, this compound has been shown to possess low toxicity in various cell types, indicating its potential as a safe therapeutic agent. However, this compound has some limitations for laboratory experiments, including its limited solubility in water and its potential for chemical instability under certain conditions. Therefore, appropriate solvents and storage conditions should be used to ensure the stability and solubility of this compound in laboratory experiments.

Future Directions

There are several future directions for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide research, including its optimization as a therapeutic agent, its mechanistic studies, and its clinical applications. In cancer research, this compound can be further optimized for its anti-tumor activity by modifying its chemical structure and evaluating its efficacy in various cancer models. In addition, the mechanistic studies of this compound can be further explored to elucidate its signaling pathways and molecular targets. Furthermore, the clinical applications of this compound can be investigated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation in various scientific research fields.

Synthesis Methods

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide can be synthesized using a multi-step procedure that involves the condensation of 2-aminothiophenol and 2-nitrophenylacetic acid to form 3-(benzo[d]thiazol-2-yl)-4-nitrophenol. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as the catalyst. The resulting amine is then coupled with 4-hydroxyphenylisoxazole-5-carboxylic acid using an appropriate coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) to obtain this compound.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to protect against oxidative stress-induced damage in neuronal cells, indicating its potential as a neuroprotective agent.

Safety and Hazards

Some benzothiazole compounds have been classified as Acute Tox. 3 Oral according to hazard classifications .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-13-6-5-10(19-16(22)14-7-8-18-23-14)9-11(13)17-20-12-3-1-2-4-15(12)24-17/h1-9,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWLIWLLWZJKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=NO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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